1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is an organic compound that belongs to the class of diols, characterized by the presence of two hydroxymethyl groups attached to a cyclohexane ring. This compound has garnered attention due to its potential applications in various fields including polymer chemistry and material science.
The compound can be synthesized through various chemical processes, primarily involving the hydrogenation of hydroquinone or other related compounds. Its structure and properties have been extensively studied, leading to its classification as a versatile building block in organic synthesis.
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is classified as a diol due to the presence of two hydroxyl (-OH) functional groups. It is also categorized under cycloaliphatic compounds because of its cyclohexane structure.
The synthesis of 1,4-bis(hydroxymethyl)cyclohexane-1,4-diol can be achieved through several methods:
The catalytic hydrogenation process typically requires controlled pressure (2-5 MPa) and temperature (60-150 °C), with reaction times ranging from 2 to 6 hours. The absence of toxic solvents in this method enhances its appeal as a green synthesis approach .
The molecular formula for 1,4-bis(hydroxymethyl)cyclohexane-1,4-diol is C₈H₁₄O₂. The structure features two hydroxymethyl groups (-CH₂OH) attached to the first and fourth carbon atoms of the cyclohexane ring.
The reactions often require careful control of pH and temperature to optimize yield and selectivity. Analytical techniques such as gas chromatography-mass spectrometry are employed to monitor reaction progress and product formation .
The mechanism for synthesizing 1,4-bis(hydroxymethyl)cyclohexane-1,4-diol primarily involves the following steps:
This mechanism highlights the importance of catalyst choice and reaction conditions in determining product yield and purity.
Relevant analyses indicate that the compound exhibits moderate viscosity and density typical for diols.
The industrial synthesis of 1,4-cyclohexanedimethanol (CHDM) predominantly relies on the catalytic hydrogenation of dimethyl terephthalate (DMT), a process commercialized since the 1950s. This meticulously engineered transformation occurs via two distinct catalytic stages, each requiring precise control of reaction parameters and specialized catalysts [2] [7] [10].
Stage 1: Aromatic Ring Hydrogenation to Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD): In the first reactor, molten DMT undergoes saturation of its aromatic ring under high hydrogen pressure (typically 30–48 MPa) and elevated temperatures (160–180 °C). This step employs supported palladium catalysts (Pd), often on specialized carriers optimized for activity and stability under demanding conditions. Temperature control is critical and achieved through high cross-sectional loadings and efficient heat dissipation systems. The reaction mixture typically circulates continuously, with a portion (8-10 parts) recycled to manage heat and reactant concentration. The effluent, containing predominantly dimethyl 1,4-cyclohexanedicarboxylate (DMCD) alongside minor intermediates like methyl (4-methylcyclohexyl) carboxylate, is separated. The conversion of DMT to DMCD typically achieves 97-98% yield under optimized industrial conditions [7] [10].
Stage 2: Ester Hydrogenation to CHDM: DMCD, either in methanolic solution or molten state, proceeds to the second hydrogenation reactor. Here, the ester functional groups (-COOCH₃) are reduced to primary alcohols (-CH₂OH). This step utilizes copper chromite catalysts (CuCr₂O₄) operating at approximately 200°C. The choice of copper chromite is crucial due to its high activity for carbonyl hydrogenation under these conditions. The reaction consumes four moles of hydrogen per mole of DMCD, producing CHDM and liberating two moles of methanol:C₆H₁₀(CO₂CH₃)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 CH₃OH
[2] [10].
The cis/trans isomer ratio of the final CHDM product is significantly influenced by the catalyst formulation and process conditions (especially temperature) during this second stage. Industrial processes meticulously adjust these parameters to achieve a consistent cis/trans ratio of approximately 30:70, which is critical for the predictable material properties of downstream polyesters [2] [10]. The crude CHDM is purified by removing methanol and low-boiling compounds via distillation, yielding high-purity (>99%) diol suitable for polymer production [10].
Table 1: Catalysts and Conditions for Industrial Two-Step CHDM Synthesis from DMT
Synthesis Stage | Primary Catalyst | Key Reaction Conditions | Main Product | Yield | Critical Control Parameter |
---|---|---|---|---|---|
Stage 1: Ring Hydrogenation | Supported Pd | 30-48 MPa H₂, 160-180 °C, Molten/Liquid | Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) | 97-98% | Temperature control, Catalyst stability |
Stage 2: Ester Hydrogenation | Copper Chromite (CuCr₂O₄) | ~200 °C, High H₂ pressure | 1,4-Cyclohexanedimethanol (CHDM) | High (>95%) | Cis/Trans Isomer Ratio (Target 30:70 cis:trans) |
Driven by the pursuit of process intensification, reduced energy consumption, and enhanced efficiency, significant research focuses on developing advanced catalysts for the single-step hydrogenation of DMT directly to CHDM. This approach bypasses the isolation of the DMCD intermediate, potentially streamlining production. Bimetallic and trimetallic nanocatalysts are at the forefront of this innovation, demonstrating superior performance compared to traditional single-metal systems [3] [5].
Enhanced Activity and Selectivity: Nanocatalysts like Ru5PtSn (ruthenium-platinum-tin) supported on tailored carriers exhibit remarkable activity for the sequential hydrogenation steps (ring saturation followed by ester reduction) within a single reactor. Their nanostructured nature provides a high density of active sites, while the synergistic interaction between the different metals (synergistic effects) facilitates both the ring hydrogenation typically catalyzed by noble metals like Pd or Ru, and the ester hydrogenation effectively catalyzed by metals like Cu or Sn [3] [5]. For instance, Ru5PtSn nanocatalysts have demonstrated efficient DMT conversion under significantly milder conditions (100°C, 20 bar H₂) compared to the harsh conditions (180-200°C, >30 MPa) required in the conventional two-stage process [5].
Tuning Product Isomer Distribution: Beyond activity, the composition and structure of multimetallic nanocatalysts offer a lever to influence the critical cis/trans isomer ratio of the CHDM product. The electronic and geometric effects arising from the close proximity of different metal atoms can favor specific adsorption modes of intermediates or transition states, leading to pathways that preferentially generate either the cis or trans isomer. While industrial processes using copper chromite target a 30:70 cis/trans ratio, novel nanocatalysts provide opportunities to deliberately shift this balance for specific polyester applications requiring different thermal or crystallization properties [3].
Mechanistic Insights and Support Effects: The high activity of these catalysts under milder conditions is often attributed to efficient hydrogen spillover from the noble metal (e.g., Ru, Pt) to the promoter metal (e.g., Sn) and the substrate. The support material (e.g., activated carbon, oxides) plays a vital role in stabilizing the nanoclusters, preventing agglomeration, and potentially participating in the reaction mechanism. Research highlights how promoters like Niobium (Nb) can partially encompass active metal particles (e.g., NiO), preventing their growth during reaction or regeneration, thereby enhancing stability and maintaining high dispersion [5] [8]. Conversely, promoters like Lanthanum (La) may form a layer under the active metal, weakening metal-support interactions and increasing reducibility and accessibility [8].
Enzymatic synthesis of CHDM-based polymers represents a promising green chemistry approach, leveraging the inherent stereoselectivity and mild reaction conditions offered by biocatalysts. However, the available search results do not contain specific information on enzymatic methodologies directly applied to the synthesis of CHDM itself or its stereoselective polymerization/oligomerization.
The industrial hydrogenation processes for CHDM production, while highly optimized, inevitably generate byproducts. Their formation consumes feedstocks, reduces overall yield, complicates purification, and can impact downstream polymer quality. Understanding and mitigating these byproducts is crucial for process economics and product purity [2] [7] [10].
CH₃C₆H₁₀CH₂OH
) [2] [7].C₆H₁₀(CH₂OH)-O-(CH₂OH)C₆H₁₀
) forms during Stage 2 via the dehydration coupling of two CHDM molecules. Its formation is favored by higher temperatures or acidic sites on the catalyst [7] [10].Light Ends (Methanol, Water, Low MW hydrocarbons): Generated from over-hydrogenation, decarboxylation, or dehydration reactions.
Mitigation and Control Strategies:
Table 2: Key Byproducts in CHDM Synthesis and Mitigation Approaches
Byproduct | Chemical Structure/Formula | Formation Stage | Primary Formation Mechanism | Key Mitigation Strategies |
---|---|---|---|---|
4-Methylcyclohexanemethanol (MCHM) | CH₃-C₆H₁₀-CH₂OH | Stage 1 & Stage 2 | Incomplete hydrogenation (ring or ester group) | Catalyst selectivity optimization, Adequate H₂ pressure |
Bis(4-hydroxymethylcyclohexyl) ether | [C₆H₁₀(CH₂OH)]₂O | Stage 2 | Acid-catalyzed dehydration of two CHDM molecules | Catalyst design (minimize acidity), Temperature control |
4-Methyloxymethylhydroxymethylcyclohexane | CH₃-C₆H₁₀-CH₂OCH₂OH (isomeric mixture) | Stage 2 | Reaction with methanol or other intermediates | Optimize reaction conditions (T, P, residence time) |
Methyl 4-methylcyclohexanecarboxylate | CH₃-C₆H₁₀-COOCH₃ (isomeric mixture) | Stage 1 | Incomplete ring hydrogenation/deoxygenation | Catalyst activity/selectivity optimization, Recycle strategy |
Compounds Mentioned:
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